2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol
Description
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is a branched oxane derivative characterized by a six-membered oxygen-containing ring (oxane) substituted with four methyl groups at the 2,2,6,6 positions and an ethanol side chain at the 4-position. Its molecular formula is C₁₂H₂₃NO₂, with a molecular weight of 213.32 g/mol . This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, as evidenced by its inclusion in commercial catalogs like Enamine Ltd’s Building Blocks Catalogue .
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C11H22O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,12H,5-8H2,1-4H3 |
InChI Key |
CCYQAOCGXGDUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethanal or 2-(2,2,6,6-tetramethyloxan-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the steric hindrance provided by the tetramethyl-substituted tetrahydropyran ring. This unique structure can affect the compound’s interaction with various reagents and catalysts, leading to selective reactions and products.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Group Comparisons
- Alcohol vs. Amine Derivatives: The substitution of the hydroxyl group in the target compound with an amine in (2,2,6,6-tetramethyloxan-4-yl)methanamine alters polarity and hydrogen-bonding capacity. The amine derivative may exhibit higher nucleophilicity, making it suitable for coupling reactions in drug synthesis, though its discontinued status limits accessibility . In contrast, the ethanol chain in the target compound offers greater conformational flexibility compared to the methanol analog .
Oxane vs. Piperidine/Piperidone Rings :
Compounds like TMPD (piperidone) and bis-TMP naphthalimide (piperidinyl) replace the oxygen atom in the oxane ring with nitrogen, significantly altering electronic properties. For instance, TMPD’s ketone group increases electrophilicity, while the target compound’s ether oxygen enhances solubility in polar solvents .Steric Effects :
All tetramethyl-substituted analogs share steric hindrance, reducing reactivity at the 4-position. This feature is exploited in bis-TMP naphthalimide to prevent π-stacking and stabilize crystal structures via hydrogen bonding .
Biological Activity
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol, a compound derived from the oxane family, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- CAS Number : 1197-66-6
- Density : Approximately 0.9 g/cm³
- Boiling Point : 198.1 °C
Antioxidant Properties
Research indicates that compounds similar to 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exhibit significant antioxidant activities. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. A study on polyphenolic extracts from related compounds demonstrated their ability to scavenge free radicals effectively and protect against oxidative stress in vivo and in vitro .
Hepatoprotective Effects
The hepatoprotective potential of this compound has been suggested through studies involving related substances. For instance, extracts containing similar structures showed a significant reduction in liver enzyme markers (ALT, AST) in rats subjected to hepatotoxic agents like carbon tetrachloride (CCl₄). This protective effect is attributed to the inhibition of oxidative stress and enhancement of antioxidant enzyme activities .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various compounds derived from natural sources. The results indicated that the tested extracts exhibited IC₅₀ values ranging from 28.16 to 136 μg/L against different free radicals (DPPH, ABTS). The mechanism of action involved the scavenging of reactive oxygen species and the activation of endogenous antioxidant defenses .
Case Study 2: Hepatotoxicity Prevention
In a controlled experiment, rats were administered doses of a compound similar to 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol before exposure to CCl₄. The treated groups showed significantly lower levels of liver damage markers compared to control groups. The study concluded that the protective mechanism could involve direct scavenging of free radicals or modulation of hepatic enzyme activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
